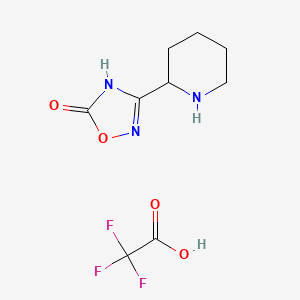

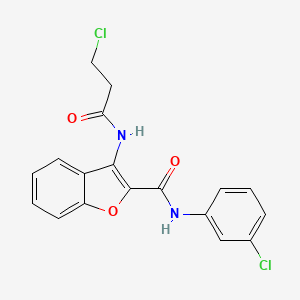

![molecular formula C21H18ClN5O2 B2609025 2-(1-(4-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-N-(4-乙基苯基)乙酰胺 CAS No. 852440-81-4](/img/structure/B2609025.png)

2-(1-(4-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-N-(4-乙基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

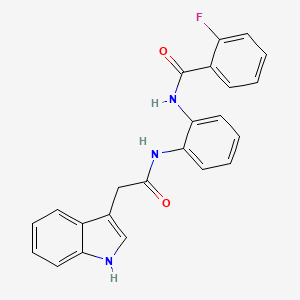

This compound is a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocyclic ring system . Pyrazolopyrimidines are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purines . They have been reported to have potential pharmacological activities such as antiviral, antimicrobial, antitumor, and others .

Synthesis Analysis

The synthesis of this compound involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The yield of the synthesis was reported to be 93.31% .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is linked with a 1,4-disubstituted-1,2,3-triazole via a methylene-oxy group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Physical And Chemical Properties Analysis

The exact mass of a related compound, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, was reported to be 230.04 .科学研究应用

Anti-Inflammatory Activity

This compound has been studied for its anti-inflammatory properties . In particular, derivatives of this compound have shown promising results in reducing inflammation. For example, 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3 H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4 H-pyrazolo[3,4-d]pyrimi-din-4-one and its 3,4-bis(4-chlorophenyl) analog were found to be effective in showing activity comparable to that of indomethacin, a common anti-inflammatory drug, with minimal ulcerogenic effects .

Inhibition of Src Family Tyrosine Kinases

The compound is a potent and selective inhibitor of the Src family tyrosine kinases . These kinases are involved in cellular signaling and are implicated in a variety of diseases, including cancer. The compound can be used as a tool for probing the involvement of Src family tyrosine kinases in cellular signaling .

Biological Activity

The compound has shown significant biological activity. For instance, it has demonstrated inhibitory activity against Lck, Hck, Fyn, and EGFR . These are all important proteins involved in cellular signaling and growth, and their inhibition can have therapeutic implications in diseases like cancer .

Solubility

The compound is soluble in DMSO at a concentration of 25 mg/mL . This property is important for its use in biological research, as it allows the compound to be easily dissolved and administered in experiments .

Synthesis of Novel Derivatives

The compound serves as a starting point for the synthesis of novel derivatives . These derivatives can have different properties and potential applications, expanding the scope of research involving this compound .

Ulcerogenicity Studies

The compound has been used in ulcerogenicity studies . Some derivatives of this compound have shown minimal ulcerogenic effects, making them potential candidates for the development of new anti-inflammatory drugs with fewer side effects .

作用机制

未来方向

The future directions for this compound could involve further investigations into its biological and pharmacological activities, given the reported potential of pyrazolopyrimidine derivatives . Additionally, more studies could be conducted to explore its mechanism of action and potential applications in medical treatments.

属性

IUPAC Name |

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c1-2-14-3-7-16(8-4-14)25-19(28)12-26-13-23-20-18(21(26)29)11-24-27(20)17-9-5-15(22)6-10-17/h3-11,13H,2,12H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPDOQJLCIVPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

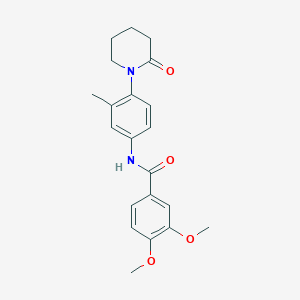

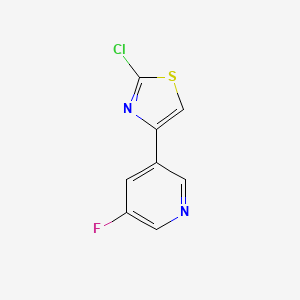

![N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2608954.png)

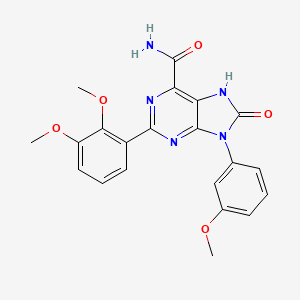

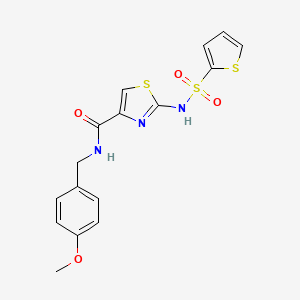

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2608955.png)

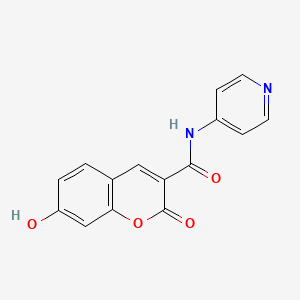

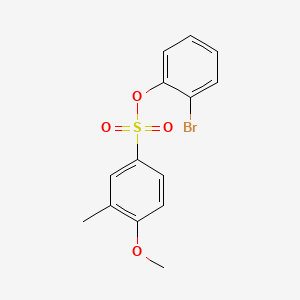

![Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2608959.png)

![N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2608961.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2608962.png)